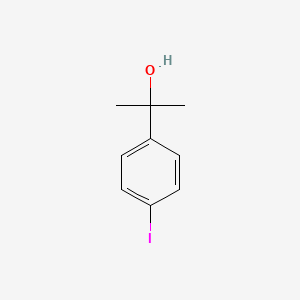

2-(4-Iodophenyl)propan-2-ol

説明

2-(4-Iodophenyl)propan-2-ol (CAS: N/A; molecular formula: C₉H₁₁IO, molecular weight: 262.09 g/mol) is a tertiary alcohol featuring a para-substituted iodophenyl group. It serves as a key intermediate in organic synthesis, particularly in palladium-norbornene cooperative catalysis, where it demonstrated an 81% yield in a coupling reaction . Its structural characterization includes a melting point of 125–128°C, NMR signals (δ 1.53 ppm for methyl protons), and IR absorption bands indicative of hydroxyl and aromatic C–I stretching . The iodine atom’s electron-withdrawing nature and steric bulk influence its reactivity and applications in medicinal chemistry and materials science.

特性

分子式 |

C9H11IO |

|---|---|

分子量 |

262.09 g/mol |

IUPAC名 |

2-(4-iodophenyl)propan-2-ol |

InChI |

InChI=1S/C9H11IO/c1-9(2,11)7-3-5-8(10)6-4-7/h3-6,11H,1-2H3 |

InChIキー |

KIFWITFXDKZMJA-UHFFFAOYSA-N |

正規SMILES |

CC(C)(C1=CC=C(C=C1)I)O |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

Compounds with halogen substitutions (e.g., Cl, I) on the phenyl ring exhibit distinct physicochemical and biological properties due to differences in electronegativity, atomic radius, and lipophilicity.

- Key Differences :

- Iodine vs. Chlorine : The iodine atom in this compound increases molecular weight and lipophilicity compared to chlorine analogs, enhancing its utility in hydrophobic environments (e.g., lipid membranes) .

- Positional Isomerism : The para-iodo isomer (target compound) typically exhibits higher thermal stability (mp: 125–128°C) compared to ortho-substituted variants, which may have lower melting points due to reduced symmetry .

Functional Group Variations

The presence of additional functional groups (e.g., amino, methoxy) alters solubility, reactivity, and biological activity.

- Key Differences: Amino Groups: 2-(2-Amino-5-iodophenyl)propan-2-ol’s amino group increases basicity and hydrogen-bonding capacity, making it suitable for targeted drug delivery . Ether Linkages: The phenoxy group in (2S)-2-(4-Chlorophenoxy)propan-1-ol introduces conformational rigidity, affecting receptor binding compared to the flexible hydroxyl group in the target compound .

Aromatic System Modifications

Variations in the aromatic system (e.g., biphenyl, indole) impact π-π interactions and steric effects.

- Key Differences: Biphenyl Systems: The extended conjugation in biphenyl derivatives improves UV absorption properties, unlike the monoaromatic target compound . Heterocyclic Scaffolds: The triazole-thiol compound with a 4-iodophenyl group demonstrated antiviral activity, highlighting the role of iodine in enhancing binding to viral proteases .

Stereochemical and Positional Isomers

Stereochemistry and substituent positions critically influence biological activity and synthetic pathways.

- Key Differences :

- Hydroxyl Position : The tertiary alcohol in the target compound (C2) offers greater steric hindrance, reducing nucleophilic attack compared to primary alcohols (C1) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。